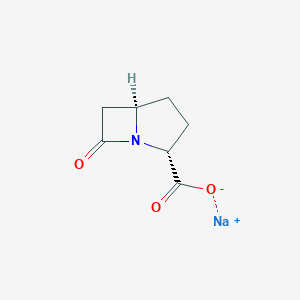
(1,4-Diethylpiperazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Diethylpiperazin-2-yl)methanamine is a chemical compound that is commonly used in scientific research. It is a derivative of piperazine, which is a heterocyclic organic compound that contains two nitrogen atoms in a six-membered ring. This chemical compound has been used in various research studies due to its unique properties and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (1,4-Diethylpiperazin-2-yl)methanamine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to regulate certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, promote apoptosis, and have neuroprotective effects. Additionally, this compound has been shown to regulate certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1,4-Diethylpiperazin-2-yl)methanamine in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound has been shown to have potential applications in the field of medicine, which makes it an attractive compound for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects.
Future Directions
There are many future directions for research involving (1,4-Diethylpiperazin-2-yl)methanamine. One area of research could focus on its potential use as a drug delivery system. Additionally, further research could investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Finally, future research could investigate the potential side effects of this compound and its safety profile.
Synthesis Methods
The synthesis of (1,4-Diethylpiperazin-2-yl)methanamine involves the reaction of piperazine with formaldehyde and ethylamine. The reaction takes place under specific conditions, and the resulting product is purified through a series of steps. The synthesis of this compound is relatively straightforward, and it can be produced in large quantities.
Scientific Research Applications
(1,4-Diethylpiperazin-2-yl)methanamine has been used in various scientific research studies due to its potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells, and it has also been investigated for its potential use as a drug delivery system. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders.
properties
CAS RN |
124257-66-5 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1,4-diethylpiperazin-2-yl)methanamine |
InChI |
InChI=1S/C9H21N3/c1-3-11-5-6-12(4-2)9(7-10)8-11/h9H,3-8,10H2,1-2H3 |
InChI Key |
PFKFEPBMWIMCAD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(C1)CN)CC |
Canonical SMILES |
CCN1CCN(C(C1)CN)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)









![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)